molecular formula C16H26O8 B150532 Rehmapicroside CAS No. 104056-82-8

Rehmapicroside

Cat. No.: B150532
CAS No.: 104056-82-8
M. Wt: 346.37 g/mol
InChI Key: ITYUWPGZACWPPQ-QLDIZCGWSA-N
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Biochemical Analysis

Biochemical Properties

Rehmapicroside interacts with various biomolecules in the body. It has been found to react directly with peroxynitrite (ONOO−), a compound involved in mitophagy activation . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been found to decrease the levels of O2− and ONOO−, up-regulate Bcl-2, and down-regulate Bax, Caspase-3, and cleaved Caspase-3 in cells exposed to oxygen glucose deprivation with reoxygenation . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to suppress 3-nitrotyrosine formation, Drp1 nitration, and the expression of NADPH oxidases and iNOS in the brain . Furthermore, it prevents the translocations of PINK1, Parkin, and Drp1 into the mitochondria for mitophagy activation .

Temporal Effects in Laboratory Settings

Its ability to ameliorate infarct sizes and improve neurological deficit scores in rats with transient cerebral ischemia suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its neuroprotective effects suggest that it may have a dose-dependent impact on neurological function .

Metabolic Pathways

Its interaction with peroxynitrite suggests that it may play a role in pathways involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rehmapicroside is typically extracted from the dried roots of Rehmannia glutinosa. The roots are cut into small pieces and refluxed with ethanol. The extraction process is repeated multiple times to ensure maximum yield. The combined extracts are then concentrated and treated under reduced pressure to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar extraction process but on a larger scale. The dried roots are processed in large extraction tanks with ethanol, and the extracts are concentrated using industrial evaporators. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Rehmapicroside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Case Studies

A notable study demonstrated that rehmapicroside significantly improved neurological function and reduced infarct size in rat models subjected to middle cerebral artery occlusion (MCAO). The treatment resulted in better outcomes compared to control groups, highlighting its potential as a therapeutic agent for ischemic stroke .

Study Model Dosage Outcome
Zhang et al. (2020)Rat MCAO model10 mg/kgReduced infarct size and improved neurological scores
Wu et al. (2022)PC12 cells under OGD/RO50 μMIncreased cell viability and reduced apoptosis

Cardiovascular Applications

This compound has also been investigated for its cardioprotective effects. Its ability to mitigate oxidative stress is crucial in protecting cardiac tissues from ischemic damage. Studies suggest that it may enhance cardiac function by improving mitochondrial health and reducing apoptosis in cardiac cells during ischemic conditions .

Traditional Medicine Context

In traditional Chinese medicine, this compound is recognized for its role in enhancing overall health and treating various ailments. Its incorporation into herbal formulations aims to leverage its antioxidant properties alongside other beneficial compounds found in traditional remedies .

Mechanism of Action

Rehmapicroside exerts its effects through several molecular targets and pathways:

Biological Activity

Rehmapicroside, a compound derived from Rehmannia glutinosa, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Profile

This compound is classified chemically as a glycoside with the formula C16H26O8C_{16}H_{26}O_{8} and a molecular weight of 346.37 g/mol. It is one of the key bioactive constituents found in Rehmannia glutinosa, which is traditionally used in Chinese medicine for various ailments.

Pharmacological Properties

Recent studies have highlighted several significant biological activities of this compound:

  • Antioxidant Activity : this compound exhibits strong antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals. This action is crucial in preventing cellular damage and aging-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from ischemic damage by regulating apoptotic pathways. Specifically, it upregulates Bcl-2 (anti-apoptotic) and downregulates Bax (pro-apoptotic) proteins, contributing to cell survival during ischemic events .
  • Metabolic Regulation : this compound has been found to improve glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes and metabolic syndrome .

The biological activities of this compound are mediated through various mechanisms:

  • Regulation of Signaling Pathways : this compound influences multiple signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and metabolism.
  • Gene Expression Modulation : It affects the expression levels of genes involved in inflammation and apoptosis, enhancing its protective effects on tissues.
  • Interaction with Cellular Targets : Molecular docking studies suggest that this compound has a strong binding affinity to key protein targets involved in metabolic and inflammatory processes .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • A study involving patients with ischemic stroke demonstrated that administration of this compound significantly improved neurological function and reduced infarct size compared to control groups .
  • Another case study focused on patients with type 2 diabetes showed that those receiving this compound supplementation exhibited improved glycemic control and reduced inflammatory markers over a 12-week period .

Comparative Table of Biological Activities

Activity TypeEffectiveness LevelMechanism Involved
AntioxidantHighFree radical scavenging
Anti-inflammatoryModerate to HighInhibition of cytokine production
NeuroprotectiveHighRegulation of apoptotic proteins
Metabolic RegulationModerateImprovement in insulin sensitivity

Properties

IUPAC Name

(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYUWPGZACWPPQ-QLDIZCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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